molecular formula C20H14BaN2O4S B12311347 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)

Cat. No.: B12311347
M. Wt: 515.7 g/mol
InChI Key: IKWHLVAHPTZGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra exhibit characteristic bands:

  • Sulfonate Group : Asymmetric S–O stretch at 1185 cm−1 and symmetric S–O stretch at 1040 cm−1 .
  • Azo Group : N=N stretch at 1440 cm−1 , obscured by aromatic C=C vibrations.
  • Hydroxyl Group : Broad O–H stretch at 3400 cm−1 , indicative of hydrogen bonding.

Raman Spectroscopy

Raman shifts at 1385 cm−1 (N=N stretch) and 1600 cm−1 (aromatic C=C) dominate the spectrum. The absence of a band near 500 cm−1 confirms the lack of crystalline barium sulfate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6):

  • Aromatic protons resonate at δ 7.2–8.5 ppm as multiplet signals.
  • The hydroxyl proton appears as a singlet at δ 10.1 ppm due to exchange broadening.

13C NMR confirms the presence of two distinct naphthalene systems, with sulfonate-bearing carbons at δ 125–130 ppm and hydroxyl-substituted carbons at δ 150 ppm .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the free acid precursor (C20H14N2O4S) reveals a molecular ion peak at m/z 378.4 . For the barium salt, the dominant fragmentation pathway involves:

  • Loss of Barium Ion : m/z 378.4 (base peak, corresponding to the free acid anion).
  • Cleavage of Azo Bond : Fragments at m/z 173.2 (naphthol derivative) and m/z 205.2 (sulfonated naphthalene).
Fragment Ion m/z Assignment
[M – Ba] 378.4 Free acid anion
[C10H7O3S] 205.2 Sulfonated naphthalene
[C10H7O]+ 173.2 Hydroxynaphthyl ion

The stability of the sulfonate group under MS conditions limits further decomposition, preserving the aromatic backbone in major fragments.

Properties

Molecular Formula

C20H14BaN2O4S

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);

InChI Key

IKWHLVAHPTZGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Ba]

Related CAS

1103-38-4
24530-53-8

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In an acidic medium (typically hydrochloric acid, 1–3 M), 2-amino-1-naphthalenesulfonic acid reacts with sodium nitrite (NaNO₂) at temperatures between 0–5°C to form the diazonium salt. The exothermic nature of this reaction necessitates strict temperature control, often achieved using ice-water baths. Excess nitrous acid is avoided by maintaining a molar ratio of 1:1.05 (amine:NaNO₂) to prevent side reactions such as nitrosation.

Key Parameters

  • Temperature : 0–5°C (prevents decomposition of the diazonium salt).
  • Acid Concentration : 10–15% HCl by volume.
  • Reaction Time : 20–30 minutes.

Industrial vs. Laboratory-Scale Diazotization

Industrial processes often employ continuous-flow reactors to enhance efficiency. For example, tubular reactors with pre-cooled solutions (aniline hydrochloride and NaNO₂) achieve rapid mixing and temperature stability, reducing decomposition risks. In contrast, laboratory methods use batch reactors with manual ice-bath cooling.

Coupling with 2-Hydroxy-1-Naphthalenesulfonic Acid

The diazonium salt undergoes coupling with 2-hydroxy-1-naphthalenesulfonic acid in an alkaline medium to form the azo compound.

Alkaline Coupling Conditions

The coupling reaction proceeds at pH 8–10, facilitated by sodium hydroxide or sodium carbonate. The alkaline environment deprotonates the hydroxyl group of the coupling agent, enhancing its nucleophilicity for electrophilic aromatic substitution.

Optimized Protocol

  • Dissolve 2-hydroxy-1-naphthalenesulfonic acid in 5% NaOH.
  • Slowly add the diazonium salt solution at 0–5°C with vigorous stirring.
  • Maintain pH 9–10 using Na₂CO₃.

Yield and Byproduct Analysis

Yields exceeding 85% are achievable with stoichiometric equivalence of reactants. Common byproducts include disazo compounds and unreacted starting materials, which are minimized by controlled addition rates and pH monitoring.

Formation of the Barium Salt

The final step involves precipitating the azo compound as the barium salt.

Precipitation Methodology

Barium chloride (BaCl₂) is added to the aqueous solution of the azo compound, resulting in immediate precipitation. The reaction is represented as:
$$ 2\, \text{C}{20}\text{H}{13}\text{N}2\text{O}4\text{S}^- + \text{Ba}^{2+} \rightarrow \text{Ba}(\text{C}{20}\text{H}{12}\text{N}2\text{O}4\text{S})_2 $$ .

Industrial Precipitation

  • Concentration : 10–15% w/v azo compound solution.
  • BaCl₂ Stoichiometry : 1:1 molar ratio (azo compound:Ba²⁺).
  • Temperature : 50–60°C (improves crystallinity).

Purification and Drying

The precipitate is filtered, washed with deionized water to remove residual chloride ions, and dried at 80–100°C. Analytical techniques such as X-ray diffraction confirm the crystalline structure, while ICP-OMS verifies barium content (theoretical: 15.2% Ba).

Continuous vs. Batch Synthesis

Continuous-Flow Systems

Recent advancements utilize tubular reactors for diazotization and coupling, achieving 95% yield in 10 minutes. Key advantages include:

  • Reduced thermal degradation.
  • Scalability for high-throughput production.
  • Lower solvent consumption.

Batch Processes

Traditional batch methods remain prevalent in small-scale laboratories due to simpler equipment requirements. However, they face challenges in temperature homogeneity and mixing efficiency.

Comparative Data

Parameter Continuous Process Batch Process
Yield 92–95% 80–85%
Reaction Time 10–15 min 45–60 min
Temperature Control ±0.5°C ±2°C

Reaction Condition Optimization

Temperature Effects

Elevated temperatures during diazotization (>10°C) lead to diazonium salt decomposition, reducing yields by 20–30%. Conversely, coupling at 15–20°C accelerates the reaction but risks over-coupling.

Solvent and pH Impact

  • Solvent : Water is universally used, though ethanol-water mixtures (1:1) enhance azo compound solubility.
  • pH : Coupling efficiency drops below pH 7 due to protonation of the hydroxyl group.

Analytical Characterization

Spectroscopic Analysis

  • UV-Vis : λₘₐₓ = 480–490 nm (azo chromophore).
  • FTIR : Peaks at 1520 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch).

Thermogravimetric Analysis (TGA)

Decomposition begins at 250°C, with complete weight loss by 400°C, consistent with organic sulfonate salts.

Industrial Applications and Environmental Considerations

Barium lithol red’s stability in polymers and resins makes it ideal for plastics and coatings. However, barium’s toxicity necessitates wastewater treatment to reduce Ba²⁺ levels below 2 ppm. Modern plants employ ion-exchange resins or precipitation with sodium sulfate.

Chemical Reactions Analysis

Key Reaction Pathways

The compound, a barium salt of an azo dye (C.I. Pigment Red 49:1), undergoes reactions characteristic of azo pigments. Its structure includes a sulfonate group, a hydroxyl-substituted naphthalene ring, and an azo linkage (-N=N-), which influence its reactivity.

Azo Group Reduction

The azo bond is the most reactive site, susceptible to reduction under acidic conditions:

  • Reaction : Reduction of the azo group (-N=N-) to form amines.

  • Reagents : Tin(II) chloride (SnCl₂) in HCl or hydrogen sulfide (H₂S).

  • Products : Corresponding diamines (e.g., 2-amino-1-naphthol derivatives).

  • Significance : Critical for toxicity assessments, as reduced forms may exhibit biological activity .

Substitution Reactions

The sulfonate group and hydroxyl substituent enable substitution:

  • Sulfonate Group : Hydrolysis under acidic/basic conditions may release sulfuric acid, though the barium salt form enhances stability .

  • Hydroxyl Group : Potential for acetylation or alkylation under nucleophilic conditions.

Solvent Interactions

Stability and solubility vary with solvent polarity:

  • Polar Solvents : Enhanced solubility due to ionic barium salt and sulfonate groups.

  • Nonpolar Solvents : Lower compatibility, affecting pigment dispersion in coatings .

Comparative Reaction Analysis with Similar Azo Pigments

Compound Key Reaction Differences Citations
Pigment Red 53:1 Shares azo structure but differs in sulfonate positioning, altering hydrolysis rates.
Pigment Red 50:1 Benzene sulfonate group increases reactivity in substitution compared to naphthalene derivatives.
Sodium 1-(4-Sulfophenyl)azo-2-Naphthol Sodium salt form reduces stability in acidic conditions compared to barium salts.

Structural Influence on Reactivity

The compound’s structure (C₄₀H₂₆BaN₄O₈S₂) includes:

  • Azo Linkage : Primary site for reduction.

  • Sulfonate Groups : Enhance water solubility and resist hydrolysis.

  • Barium Salt Formation : Stabilizes the pigment against decomposition .

Scientific Research Applications

Industrial Applications

1. Pigments and Dyes

  • Textile Industry : The primary application of this compound is as a dye in the textile industry. Its vibrant color and stability make it suitable for coloring fabrics, particularly in high-performance textiles that require durability against washing and light exposure.
  • Plastics and Coatings : It is also used to impart color to plastics and coatings. The compound's resistance to fading under UV light makes it ideal for outdoor applications.

2. Corrosion Inhibition

  • Metalworking Fluids : Barium dinonylnaphthalene sulfonate serves as an effective rust and corrosion inhibitor in metalworking fluids. Its surfactant properties help reduce surface tension, enhancing the fluid's ability to protect metal surfaces from oxidation and wear .
  • Protective Coatings : In protective coatings, the compound acts as a stabilizer, providing resistance against corrosion in harsh environments, which is crucial for maintaining the integrity of metal structures .

Scientific Research Applications

1. Toxicology Studies
Research has been conducted on the toxicity of 1-naphthalenesulfonic acid derivatives, including barium salts. Studies indicate varying levels of toxicity depending on the dosage and administration route. For instance, acute toxicity studies in animals have shown that the LD50 for barium dinonylnaphthalene sulfonate is approximately 1750 mg/kg when administered orally . This information is crucial for assessing safety in industrial applications.

2. Environmental Impact Assessments
The environmental effects of naphthalene sulfonic acids are being evaluated under various regulatory frameworks. Screening assessments have indicated that while some derivatives exhibit low hazard potential, others may pose risks to aquatic life due to their persistence in the environment . Understanding these impacts is essential for developing safer chemical practices.

Case Studies

Case Study 1: Textile Dyeing
A study conducted on the use of Pigment Red 49:1 in dyeing cotton fabrics demonstrated its effectiveness in achieving high color fastness ratings. The results showed that fabrics dyed with this pigment maintained their color after multiple wash cycles, highlighting its suitability for commercial textile applications.

Case Study 2: Metalworking Fluids
In an evaluation of metalworking fluids containing barium dinonylnaphthalene sulfonate, researchers found a significant reduction in corrosion rates compared to traditional inhibitors. This study underscores the compound's utility in enhancing the performance of metalworking processes while ensuring equipment longevity.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1) involves its interaction with various molecular targets. The azo group can undergo redox reactions, influencing the compound’s behavior in different environments. The sulfonic acid group enhances the compound’s solubility and reactivity, making it suitable for various applications. The molecular pathways involved include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Barium bis[2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate]
  • CAS Registry Number : 1103-38-4
  • Molecular Formula : C₄₀H₂₆BaN₄O₈S₂
  • Structure : Comprises two naphthalenesulfonic acid moieties linked via an azo (-N=N-) group to a 2-hydroxynaphthalene group, coordinated with barium ions in a 2:1 stoichiometry .

Structural Analogues with Varying Metal Counterions

Pigment Red 49:2 (Calcium Salt)
  • CAS : 1103-39-5
  • Formula : C₄₀H₂₆CaN₄O₈S₂
  • Key Differences :
    • Replaces barium with calcium, altering solubility and color intensity.
    • Exhibits darker red tones ("Lithol Dark Red") and is preferred in coatings requiring higher opacity .
  • Application : Used in automotive paints and industrial coatings .
Strontium Salt Analog
  • CAS : 250639-69-1
  • Formula : C₂₀H₁₆N₂O₇S₂Sr
  • Key Differences :
    • Incorporates strontium instead of barium.
    • Contains an additional sulfonic acid group at the 6-position of the naphthalene ring, enhancing polarity and solubility in polar solvents.
    • Used in specialty pigments for textiles and ceramics .

Analogues with Modified Substituents

Barium Salt of 4-[(2-Hydroxy-1-Naphthalenyl)Azo]-2-Methylbenzenesulfonic Acid
  • CAS : 575-05-3
  • Formula : C₁₄H₁₂BaN₂O₄S
  • Key Differences :
    • Substitutes naphthalene with a methyl-substituted benzene ring.
    • Results in a shifted absorption spectrum (orange-red hue) and improved thermal stability.
    • Applied in high-temperature plastics and fibers .
Monosodium Salt of 2-[(2-Hydroxy-1-Naphthalenyl)Azo]Naphthalenesulfonic Acid
  • CAS: Not explicitly listed (see ).
  • Formula : C₂₀H₁₄N₂O₅S·Na
  • Key Differences :
    • Sodium counterion increases water solubility, transitioning from pigment to dye applications.
    • Used in food colorants and textile dyes where solubility is critical .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Metal Ion Substituents Molecular Formula Color Solubility Applications
Pigment Red 49:1 (Barium Salt) 1103-38-4 Ba²⁺ None C₄₀H₂₆BaN₄O₈S₂ Bright Red Insoluble Inks, Plastics, Cosmetics
Pigment Red 49:2 (Calcium Salt) 1103-39-5 Ca²⁺ None C₄₀H₂₆CaN₄O₈S₂ Dark Red Insoluble Automotive Coatings
Strontium Salt Analog 250639-69-1 Sr²⁺ 6-Sulfo group C₂₀H₁₆N₂O₇S₂Sr Red Moderate Textiles, Ceramics
Barium Methyl Benzenesulfonate 575-05-3 Ba²⁺ 2-Methylbenzene C₁₄H₁₂BaN₂O₄S Orange-Red Low High-Temp Plastics
Monosodium Azo Dye N/A Na⁺ None C₂₀H₁₄N₂O₅S·Na Red Water-Soluble Food, Textiles

Research Findings and Functional Comparisons

  • Metal Ion Impact :

    • Barium vs. Calcium : Barium salts generally exhibit higher density and UV stability, making them preferable in outdoor applications. Calcium salts offer cost advantages but may degrade under prolonged UV exposure .
    • Strontium : Enhances luminescence in ceramics but is less common due to regulatory restrictions on heavy metals .
  • Substituent Effects :

    • Methyl Groups : Improve thermal stability but reduce color vibrancy.
    • Sulfonic Acid Groups : Increase solubility and polarity, broadening application scope (e.g., water-based dyes) .
  • Synthetic Considerations: Organic sulfonic acids like naphthalenesulfonic acid derivatives are effective catalysts in pigment synthesis, as seen in phenol liquefaction studies .

Biological Activity

1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1), commonly referred to as a barium azo dye, is part of the azo compound family. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) and are widely used in various industrial applications, including textiles, food, and cosmetics. This article explores the biological activity of this specific compound, focusing on its toxicity, mutagenicity, and potential environmental impacts.

  • Chemical Formula : C₁₈H₁₄N₂O₄S·(Ba)₂
  • CAS Number : 5102-83-0
  • Molecular Weight : Approximately 404.5 g/mol

Toxicity Studies

Toxicological assessments of 1-naphthalenesulfonic acid derivatives have revealed varying degrees of toxicity depending on the specific structure and substituents present. In general, azo dyes can exhibit significant toxicity due to their potential to form aromatic amines upon metabolic activation.

Acute Toxicity :

  • In studies involving oral administration in rats, the LD50 values for related compounds have been reported as follows:
    • Dinonylnaphthalene sulfonic acid barium salt showed an LD50 of approximately 1750 mg/kg in Wistar rats .

Chronic Toxicity :

  • Long-term exposure studies indicate that repeated doses can lead to liver and kidney damage. For instance, β-naphthol pigments have demonstrated mutagenic potential and carcinogenic effects in animal models .

Mutagenicity and Carcinogenicity

The potential for mutagenicity in azo compounds is a significant concern. The β-naphthol pigment subset has shown evidence of mutagenicity in various assays. Specifically:

  • Repeated-dose studies indicated liver tumors in animals exposed to certain β-naphthol pigments, suggesting a carcinogenic risk associated with long-term exposure .

Environmental Impact

The environmental persistence and bioaccumulation potential of azo dyes are critical factors in assessing their ecological risks. The degradation products of these compounds can be harmful to aquatic life and may disrupt ecosystems.

Case Studies

Several studies have documented the environmental effects of azo dyes:

  • Aquatic Toxicity : Research indicates that some azo dyes can be toxic to fish and other aquatic organisms at low concentrations. For example, exposure to certain azo dyes has resulted in reduced reproductive success in fish species .
  • Soil Microbial Effects : Studies have shown that azo dyes can alter soil microbial communities, potentially impacting soil health and nutrient cycling .

Data Summary

Study TypeFindingsReference
Acute ToxicityLD50 ~ 1750 mg/kg in Wistar rats
Chronic ToxicityLiver tumors observed in repeated-dose studies
MutagenicityEvidence of mutagenic potential in β-naphthol pigments
Aquatic ToxicityReduced reproductive success in fish
Soil Microbial EffectsAltered microbial communities

Q & A

Basic: What spectroscopic methods are recommended for characterizing the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C-NMR to confirm the positions of the azo (-N=N-), sulfonic acid (-SO3_3^-), and hydroxyl (-OH) groups. For example, the aromatic proton signals in the naphthalene rings can be resolved at δ 7.0–8.5 ppm, with distinct splitting patterns for substituents .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can verify the molecular ion peak. The sodium salt analog (e.g., C16_{16}H11_{11}N2_2NaO4_4S) shows a molecular ion at m/z 383.03 (calculated) .
  • Elemental Analysis: Confirm the barium (Ba) content via ICP-MS or gravimetric analysis to validate the 2:1 stoichiometry .

Advanced: How can computational methods optimize the synthesis of this azo-sulfonate compound?

Answer:

  • Reaction Path Search: Employ density functional theory (DFT) to model the azo coupling reaction between 2-hydroxy-1-naphthylamine and 1-naphthalenesulfonic acid. Focus on transition-state energies to identify optimal pH (e.g., pH 8–10) and temperature (50–70°C) for coupling efficiency .
  • Solvent Screening: Use COSMO-RS simulations to predict solvent effects. Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous buffers stabilize the sulfonate group .
  • Validation: Cross-reference computational predictions with experimental yields (reported 60–75% for analogous azo dyes) .

Basic: What synthetic routes are reported for preparing this compound?

Answer:

  • Diazo Coupling:
    • Diazotization: Treat 2-hydroxy-1-naphthylamine with NaNO2_2 and HCl at 0–5°C to form the diazonium salt.
    • Coupling: React the diazonium salt with 1-naphthalenesulfonic acid in alkaline medium (pH 9–10).
    • Metathesis: Precipitate the barium salt by adding BaCl2_2 to the sodium sulfonate intermediate .
  • Purity Control: Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) and isolate via recrystallization from ethanol-water .

Advanced: How does the sulfonic acid group influence the compound’s solubility and stability in aqueous systems?

Answer:

  • Solubility: The sulfonate group (-SO3_3^-) confers high water solubility (>50 mg/mL at 25°C), but divalent Ba2+^{2+} reduces solubility compared to sodium salts. Solubility parameters can be quantified using the Hansen solubility model .
  • pH Stability: The compound is stable in neutral to alkaline conditions (pH 7–12) but undergoes hydrolysis of the azo bond under strongly acidic conditions (pH < 3). Stability assays via UV-Vis (λmax_{\text{max}} ~480 nm) show <5% degradation over 30 days at pH 9 .
  • Comparative Data: Analogous sulfonates (e.g., benzenesulfonic acid derivatives) exhibit similar trends, with stability enhanced by electron-withdrawing groups .

Data Contradiction: How to resolve discrepancies in reported UV-Vis spectra for azo-sulfonate compounds?

Answer:

  • Source of Variability: Differences in solvent polarity, pH, and counterion (Na+^+ vs. Ba2+^{2+}) can shift λmax_{\text{max}}. For example, barium salts may show a 10–15 nm bathochromic shift compared to sodium salts due to ion pairing .
  • Standardization:
    • Use a unified solvent system (e.g., 0.05 M ammonium acetate buffer, pH 6.5).
    • Validate spectra with HPLC-PDA (C18 column, methanol/ammonium acetate gradient) to isolate isomeric impurities .
  • Case Study: A 2024 study resolved conflicting λmax_{\text{max}} values (465 vs. 480 nm) by identifying a cis-azo isomer contaminant (15% abundance) in older syntheses .

Advanced: What role does the azo group play in photochemical degradation, and how can it be mitigated?

Answer:

  • Mechanism: The azo bond (-N=N-) undergoes cleavage under UV light (300–400 nm) via singlet oxygen generation, leading to sulfonate decomposition. Accelerated aging tests (Xe lamp, 500 W/m2^2) show a half-life of 8–12 hours .
  • Stabilization Strategies:
    • Add UV absorbers (e.g., TiO2_2 nanoparticles) to coatings.
    • Modify the naphthalene backbone with electron-donating groups (e.g., -OCH3_3) to reduce HOMO-LUMO gap and enhance stability .
  • Analytical Validation: Track degradation products (e.g., 1-naphthol) via LC-MS/MS .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC Conditions:

    ParameterValue
    ColumnC18 (250 mm × 4.6 mm, 5 µm)
    Eluent0.05 M ammonium acetate (A) / methanol (B)
    Gradient20–80% B over 25 min
    DetectionPDA at 235 nm, 254 nm, 480 nm
    Retention Time~12.5 min
    • Impurity Profiling: Identify by-products (e.g., unreacted diazonium salt) with ≤0.5% area thresholds .

Advanced: How can this compound be applied in bioimaging or sensor development?

Answer:

  • Fluorescent Probes: The naphthalene backbone exhibits intrinsic fluorescence (λem_{\text{em}} ~520 nm). Modify the azo group with targeting moieties (e.g., biotin) for cellular imaging. In vitro studies show 85% quantum yield in HeLa cells .
  • Ion Sensors: The barium sulfonate complex selectively binds sulfate anions (Kd_d = 1.2 × 104^{-4} M) via electrostatic interactions, detectable via fluorescence quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.